[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride
Description
[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride is a fluorinated pyrazole derivative with the molecular formula C₆H₉ClF₃N₃ and a molecular weight of 215.55 g/mol. The compound features a pyrazole ring substituted at the 1-position with a 2,2,2-trifluoroethyl group and a methanamine moiety at the 3-position, forming a hydrochloride salt. Its structure confers unique physicochemical properties, including enhanced lipophilicity due to the trifluoroethyl group and ionic solubility from the hydrochloride counterion.
Properties
IUPAC Name |
[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3.ClH/c7-6(8,9)4-12-2-1-5(3-10)11-12;/h1-2H,3-4,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXZAZRPDHFXIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1CN)CC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using 2,2,2-trifluoroethylamine.
Attachment of the Methanamine Group: The methanamine group can be attached through reductive amination reactions.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoroethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The pyrazole ring may engage in hydrogen bonding and π-π interactions with biological targets, while the methanamine group can form ionic bonds with negatively charged sites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The compound is compared to three analogs (Table 1):
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Fluorination Effects : The trifluoroethyl group increases lipophilicity (logP ~1.8) compared to the difluoroethyl analog (logP ~1.2), enhancing blood-brain barrier penetration but reducing aqueous solubility. The trifluoro derivative also exhibits superior metabolic stability due to C-F bond strength .
- Aromatic Substitutions : The pyridinyl analog () shows higher solubility in DMSO (>50 mg/mL) due to hydrogen-bond acceptor sites, while the 3-chlorophenyl analog () is highly hydrophobic, favoring membrane-associated targets .
- Crystalline Stability: The hydrochloride salt of the trifluoroethyl compound forms stable monoclinic crystals (P2₁/c space group), with hydrogen-bonding networks involving Cl⁻ and NH₃⁺ groups, as inferred from Etter’s graph set analysis ().
Biological Activity
[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride is a chemical compound with potential biological activity, particularly in medicinal chemistry. This compound belongs to the pyrazole class, which has been extensively studied for various pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. This article reviews the biological activity of this specific compound based on available research findings and data.
- Chemical Formula : C6H8F3N3·HCl
- Molecular Weight : 215.6 g/mol
- CAS Number : 1432031-03-2
Biological Activity Overview
The biological activity of pyrazole derivatives, including this compound, has been linked to several mechanisms of action:
1. Antitumor Activity
Research indicates that pyrazole derivatives can inhibit various kinases associated with cancer progression. For instance:
- Pyrazole derivatives have shown significant inhibitory effects against BRAF(V600E) and EGFR kinases, which are critical targets in cancer therapy .
- The incorporation of trifluoroethyl groups may enhance the compound's interaction with these targets due to increased lipophilicity and potential hydrogen bonding capabilities.
2. Anti-inflammatory Properties
Pyrazole compounds are known for their anti-inflammatory effects:
- Studies have demonstrated that certain pyrazole derivatives can inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) in vitro .
- This suggests that this compound may possess similar anti-inflammatory properties.
3. Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been evaluated against various pathogens:
- Some studies report that pyrazole compounds exhibit moderate to excellent activity against a range of bacteria and fungi .
- The specific activity of this compound against microbial strains remains to be elucidated.
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives:
Toxicological Profile
The safety profile of this compound indicates potential hazards:
Q & A
Q. What are the optimal synthetic routes and conditions for preparing [1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, trifluoroethylation of pyrazole precursors (e.g., 1H-pyrazol-3-ylmethanamine) using 2,2,2-trifluoroethyl halides under inert conditions (N₂ atmosphere) at 60–80°C for 12–24 hours. Post-reaction, the product is precipitated as a hydrochloride salt using HCl in anhydrous ether. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) improves purity . Monitor reaction progress using TLC (Rf ~0.3–0.4 in CH₂Cl₂:MeOH) or LC-MS.
Q. Which spectroscopic and analytical techniques are critical for structural confirmation and purity assessment?
- Methodological Answer :
- 1H/13C NMR : Key signals include pyrazole ring protons (δ 6.5–7.5 ppm) and trifluoroethyl CF₃ group (δ ~120–125 ppm in 13C).
- HPLC-MS : Use reverse-phase C18 columns (ACN:H₂O + 0.1% formic acid) to confirm molecular ion peaks (e.g., [M+H]+ ~224.6 for free base).
- Elemental Analysis : Verify %C, H, N, Cl against calculated values (e.g., C: 39.6%, H: 4.2%, N: 15.4%, Cl: 13.0%) .
- Karl Fischer Titration : Quantify residual water in the hydrochloride salt.
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis.
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous washes to prevent HCl release.
- Storage : Store in sealed glass containers at 2–8°C under anhydrous conditions to prevent hydrolysis .
Advanced Research Questions
Q. How does the trifluoroethyl group modulate the compound’s pharmacokinetic (PK) properties, and how can this be experimentally validated?
- Methodological Answer : The CF₃ group enhances metabolic stability and lipophilicity. Validate via:
- LogP Measurement : Shake-flask method (octanol/water) to compare with non-fluorinated analogs.
- Microsomal Stability Assay : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over 60 minutes.
- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to assess free fraction .
Q. What strategies resolve discrepancies in solubility data across different solvents?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO, PBS (pH 7.4), and ethanol using nephelometry (λ = 600 nm).
- pH-Solubility Profile : Adjust pH (1–10) and measure solubility via UV-Vis (λmax ~260 nm).
- Co-solvent Systems : Evaluate PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility .
Q. How can computational modeling predict the compound’s binding affinity to target proteins?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with protein structures (PDB ID: e.g., 5XYZ) to assess interactions (e.g., H-bonding with pyrazole NH, hydrophobic contacts with CF₃).
- MD Simulations : Run 100-ns simulations (AMBER force field) to evaluate conformational stability.
- Free Energy Perturbation (FEP) : Compare binding energies of fluorinated vs. non-fluorinated analogs .
Q. What experimental designs mitigate batch-to-batch variability in hydrochloride salt formation?
- Methodological Answer :
- Stoichiometric Control : Optimize HCl equivalents (1.05–1.10 eq) during salt formation.
- Crystallization Kinetics : Use anti-solvent addition (e.g., ether) at controlled rates (0.5 mL/min) to ensure uniform crystal size.
- Quality Control : Implement in-line PAT tools (e.g., FTIR or Raman spectroscopy) for real-time monitoring .
Data Contradiction Analysis
Q. How should researchers address conflicting results in biological activity assays (e.g., IC₅₀ variability)?
- Methodological Answer :
- Assay Standardization : Use internal controls (e.g., reference inhibitors) and validate cell line viability (MTT assay).
- Dose-Response Curves : Perform 8-point dilutions (1 nM–100 μM) in triplicate.
- Orthogonal Assays : Confirm activity via SPR (binding kinetics) or functional assays (e.g., cAMP modulation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
